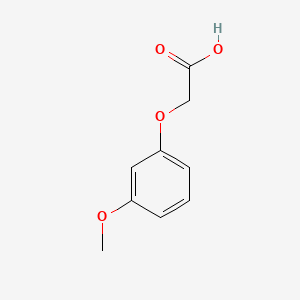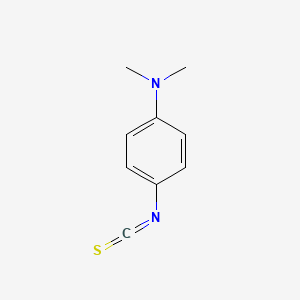
2,2-Difluoropropane
Descripción general
Descripción
2,2-Difluoropropane, also known as Dimethyldifluoromethane or R 272ca, is a chemical compound with the molecular formula C3H6F2 . It has a molecular weight of 80.08 g/mol . The IUPAC name for this compound is 2,2-difluoropropane .
Synthesis Analysis
A paper titled “Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent: One-Pot Stereoselective Synthesis of anti-2,2-Difluoropropane-1,3-diols” discusses the synthesis of 2,2-Difluoropropane .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoropropane can be represented by the InChI string: InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 . The Canonical SMILES representation is CC(C)(F)F .
Chemical Reactions Analysis
The chemical reactions involving 2,2-Difluoropropane have been studied. For instance, a study titled “Photoionization mass spectrometry of 2-fluoropropane and 2,2-difluoropropane” discusses the proton affinity of vinyl fluoride and 1,1-difluoroethylene .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluoropropane are as follows :
Aplicaciones Científicas De Investigación
Toxicity Studies
Toxicity studies are another significant area of research involving 2,2-Difluoropropane . The U.S. Environmental Protection Agency (EPA) has conducted provisional peer-reviewed toxicity values for this compound . Understanding the toxicity of a compound is crucial for assessing its safety and potential health impacts, which can inform regulations and guidelines for its use .
Environmental Impact Assessment
The environmental impact of 2,2-Difluoropropane is also a subject of study . Assessing the environmental impact of a compound involves studying its behavior in the environment, including its persistence, bioaccumulation potential, and effects on wildlife . This information can guide environmental policy and management strategies .
Industrial Applications
2,2-Difluoropropane may have potential industrial applications due to its unique properties . For example, its thermophysical properties could make it useful in processes that require precise temperature and pressure control .
Medical Research
Given its toxicity profile, 2,2-Difluoropropane could also be relevant in medical research . Studying the effects of exposure to this compound could provide insights into its potential risks and inform medical treatments for exposure .
Chemical Synthesis
2,2-Difluoropropane could also be used in chemical synthesis . Its unique structure and properties might make it a useful reagent or intermediate in the synthesis of other compounds .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2,2-Difluoropropane are currently unknown. This compound is a derivative of propane, with two fluorine atoms replacing two hydrogen atoms . .
Pharmacokinetics
The presence of fluorine atoms may affect its metabolism and excretion, potentially leading to bioaccumulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoropropane. For instance, temperature and pressure can affect its state (liquid or gas) and therefore its absorption and distribution . Additionally, the presence of other chemicals in the environment could potentially influence its stability and reactivity.
Propiedades
IUPAC Name |
2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXSQDNPKVBDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870529 | |
| Record name | 2,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropane | |
CAS RN |
420-45-1 | |
| Record name | Propane, 2,2-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2-Difluoropropane?
A1: The molecular formula of 2,2-Difluoropropane is C3H6F2, and its molecular weight is 80.07 g/mol. []
Q2: What spectroscopic techniques have been used to characterize 2,2-Difluoropropane?
A2: Various spectroscopic techniques have been employed to study 2,2-Difluoropropane, including:
- Photoionization Mass Spectrometry: Used to determine ionization potentials, appearance energies of fragment ions, and thermochemical properties. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and bonding in the molecule. [, ]
- Vibrational Spectroscopy: Includes infrared (IR) and Raman spectroscopy, revealing information about molecular vibrations and rotations. [, , , ]
- Microwave Spectroscopy: Provides highly precise structural information, such as bond lengths and angles. [, ]
Q3: What is the proton affinity of 1,1-difluoroethylene, as determined through studies involving 2,2-Difluoropropane?
A3: By analyzing the fragmentation patterns of 2,2-Difluoropropane using photoionization mass spectrometry, researchers have indirectly determined the proton affinity of 1,1-difluoroethylene to be 174.8 kcal/mol. This value was derived from thermochemical cycles involving the appearance energies of fragment ions from 2,2-Difluoropropane. []
Q4: How does the decomposition of chemically activated 2,2-Difluoropropane compare to other difluoropropane isomers?
A4: Studies on chemically activated difluoropropanes reveal that 2,2-Difluoropropane exhibits a higher rate of hydrogen fluoride elimination compared to 1,1-difluoropropane. This difference in reactivity is attributed to the influence of the fluorine substituents on the activation energies for the elimination process. [, ]
Q5: How does fluorination impact the C-C-C bond angle in propane?
A5: Gas-phase structural studies comparing propane, 2,2-Difluoropropane, and perfluoropropane reveal that fluorination leads to a widening of the C-C-C bond angle. This effect is attributed to the electronegativity of fluorine atoms, which influence the electron distribution and bonding within the molecule. [, ]
Q6: Can 2,2-Difluoropropane be synthesized using methylsulphur trifluoride (CH3SF3)?
A6: Yes, 2,2-Difluoropropane can be synthesized through the reaction of methylsulphur trifluoride (CH3SF3) with acetone. This reaction proceeds via an oxygen-fluorine exchange mechanism, highlighting the fluoride ion donating ability of CH3SF3. []
Q7: How can gem-difluorocyclopropanes be transformed into 2,2-difluoropropane derivatives?
A7: Single electron oxidants like ceric ammonium nitrate (CAN) or potassium persulfate (K2S2O8) can facilitate the ring-opening of gem-difluorocyclopropanes. In the presence of potassium bromide (KBr), this reaction yields 1,3-dibromo-2,2-difluoropropanes. By modifying the reaction conditions, other functional groups like hydroxyl or acetamido groups can be incorporated regioselectively at the C1 position of the resulting 2,2-difluoropropane structure. []
Q8: How can difluoromethyl phenyl sulfone be utilized in the synthesis of anti-2,2-difluoropropane-1,3-diols?
A8: Difluoromethyl phenyl sulfone acts as a difluoromethylene dianion equivalent in reactions with aryl aldehydes, enabling the stereoselective synthesis of anti-2,2-difluoropropane-1,3-diols. This reaction, mediated by potassium tert-butoxide, provides an efficient route to both symmetrical and unsymmetrical diols from readily available starting materials. [, ]
Q9: How have computational methods been used to study 2,2-Difluoropropane?
A9: Computational chemistry plays a vital role in understanding the properties and behavior of 2,2-Difluoropropane. Researchers utilize these methods for:
- Calculating strain energies: Determining the impact of substituents on the stability of 2,2-Difluoropropane and related cyclic molecules. []
- Modeling positron-electron annihilation: Predicting the gamma-ray spectra arising from positron annihilation in 2,2-Difluoropropane, providing insights into the electron distribution and interactions within the molecule. [, ]
- Studying internal rotation: Analyzing the torsional vibrational spectra of 2,2-Difluoropropane to determine the barrier to internal rotation of the methyl groups. [, ]
Q10: What are some potential applications of 2,2-Difluoropropane?
A10: While not directly addressed in the provided research, 2,2-Difluoropropane, as a fluorinated hydrocarbon, may find potential applications in areas such as:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




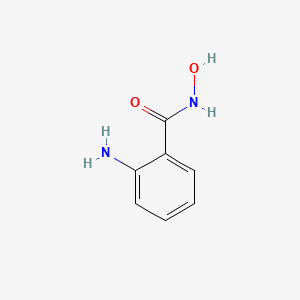
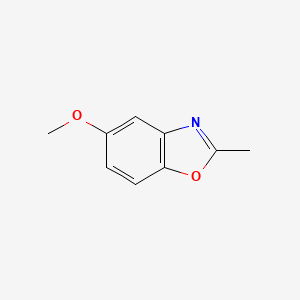
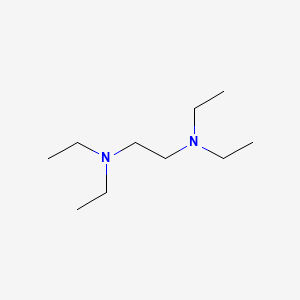
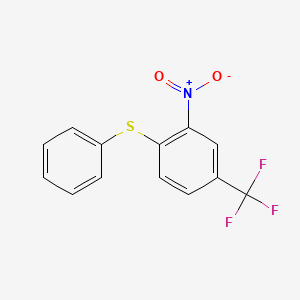

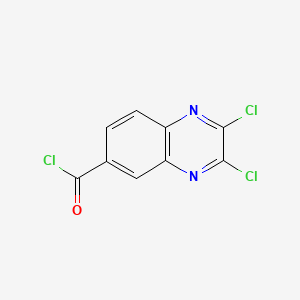
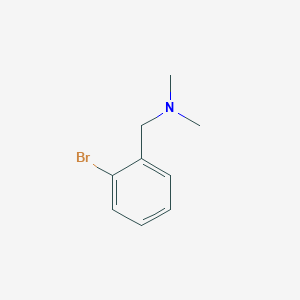



![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)
